1-Bromo-4-(4-chlorophenethyl)benzene
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Overview
Description
1-Bromo-4-(4-chlorophenethyl)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a 4-chlorophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(4-chlorophenethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(4-chlorophenethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(4-chlorophenethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Benzoic acids and other oxidized derivatives.
Reduction: 4-(4-chlorophenethyl)benzene.
Scientific Research Applications
1-Bromo-4-(4-chlorophenethyl)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-chlorophenethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and the 4-chlorophenethyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-Bromo-4-(4-chlorophenethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-chlorobenzene: Lacks the phenethyl group, resulting in different reactivity and applications.
4-Chlorophenethyl bromide: Similar structure but with different substitution patterns, leading to variations in chemical behavior and uses.
1-Bromo-4-ethylbenzene:
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and chlorophenethyl groups, which contribute to its distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C14H12BrCl |
---|---|
Molecular Weight |
295.60 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12BrCl/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 |
InChI Key |
WQJJLINHJVLCDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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